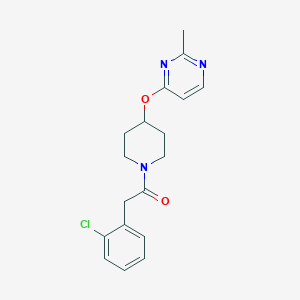

2-(2-Chlorophenyl)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of various piperidin-4-yl derivatives has been explored in the literature. For instance, a novel compound with a piperidin-1-yl moiety was synthesized using Michael addition, which is a common method for constructing carbon-carbon bonds in organic chemistry . Another study reported the synthesis of a piperidin-4-one derivative through a modified Mannich condensation, which is a useful reaction for forming beta-amino carbonyl compounds . Additionally, the preparation of a piperidin-4-yl methanone derivative was achieved using a sequence of amidation, Friedel-Crafts acylation, and hydration, starting from piperidine-4-carboxylic acid and ethyl carbonochloridate . These methods demonstrate the versatility of synthetic approaches for creating piperidin-4-yl derivatives.

Molecular Structure Analysis

X-ray crystallography has been employed to study the crystal structure of several piperidin-4-yl derivatives. The piperidine ring often adopts a chair conformation, which is the most stable conformation due to minimal steric hindrance . The orientation of substituents on the piperidine ring, such as chlorophenyl groups, can vary, influencing the overall molecular geometry . Dihedral angles between substituents and the piperidine ring have been measured, providing insight into the spatial arrangement of these molecules .

Chemical Reactions Analysis

The reactivity of piperidin-4-yl derivatives has been investigated through various chemical reactions. For example, the condensation of certain piperidin-4-yl derivatives with N,N-dimethylformamide dimethyl acetal has been shown to lead to heterocyclization, resulting in the formation of isoflavones and other heterocyclic compounds . This highlights the potential of piperidin-4-yl derivatives to undergo chemical transformations that can yield a diverse array of molecular structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidin-4-yl derivatives have been characterized using spectroscopic techniques such as NMR and IR spectroscopy . Theoretical calculations, including density functional theory (DFT), have been used to predict vibrational wavenumbers, molecular electrostatic potential, and electronic absorption spectra, which often show good agreement with experimental data . These studies provide a comprehensive understanding of the electronic structure and potential reactivity of the molecules. Additionally, the antioxidant potency of some derivatives has been evaluated, indicating potential biological activity .

Scientific Research Applications

Microwave-Assisted Synthesis and Antibacterial Activity

A study by Merugu et al. (2010) in "Organic Chemistry: An Indian Journal" discusses the microwave-assisted synthesis of a compound similar to the one , which showed potential antibacterial activity. This highlights its use in the development of new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Synthesis for Antitumor Evaluation

Yurttaş et al. (2014) in "Bioorganic & Medicinal Chemistry" synthesized a series of 1,2,4-triazine derivatives, including compounds with structural similarities to the chemical , and evaluated their antitumor activities against breast cancer cells (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

Crystal Structure Analysis

A study by Revathi et al. (2015) in "Acta Crystallographica Section E: Crystallographic Communications" examined the crystal structure of a compound closely related to 2-(2-Chlorophenyl)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone, providing insights into its molecular configuration (Revathi, Jonathan, Sevi, Dhanalakshmi, & Usha, 2015).

Synthesis of Isoflavone and Heterocycles

Research by Moskvina et al. (2015) in the "Chemistry of Heterocyclic Compounds" journal involved the synthesis of isoflavone and other heterocycles using a compound structurally similar to the chemical (Moskvina, Shilin, & Khilya, 2015).

Synthesis of Piperazine Derivatives

Gan et al. (2010) in the "Bulletin of The Korean Chemical Society" synthesized azole-containing piperazine derivatives and evaluated their antibacterial, antifungal, and cytotoxic activities. This study suggests potential pharmaceutical applications for similar compounds (Gan, Fang, & Zhou, 2010).

properties

IUPAC Name |

2-(2-chlorophenyl)-1-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O2/c1-13-20-9-6-17(21-13)24-15-7-10-22(11-8-15)18(23)12-14-4-2-3-5-16(14)19/h2-6,9,15H,7-8,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSLZZRUJZMYCCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,5-dimethylbenzyl)-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506088.png)

![N-(5-(4-acetylpiperazine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-4-methoxybenzamide](/img/structure/B2506089.png)

![4-chloro-N-[(1-methylbenzimidazol-2-yl)methyl]benzamide](/img/structure/B2506091.png)

![1-{4-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazin-1-yl]phenyl}ethan-1-one](/img/structure/B2506093.png)

![5-bromo-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylnicotinamide](/img/structure/B2506097.png)

![N-(2-benzoyl-4-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2506099.png)

![N-(2,5-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2506103.png)

![7-bromo-2-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2506105.png)

![5-cyclopropyl-2-(4-(2,5-dimethylbenzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2506106.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2506107.png)